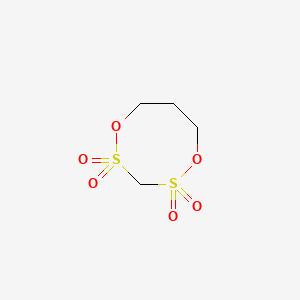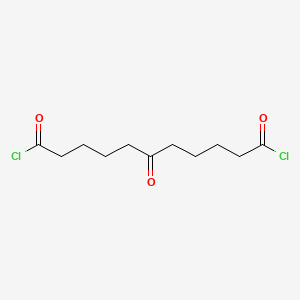![molecular formula C8H18OSi B14345812 Trimethyl[(pent-4-en-2-yl)oxy]silane CAS No. 103303-96-4](/img/structure/B14345812.png)
Trimethyl[(pent-4-en-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(pent-4-en-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an alkoxy group derived from pent-4-en-2-ol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the silicon-oxygen bond imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl[(pent-4-en-2-yl)oxy]silane can be synthesized through the reaction of trimethylchlorosilane with pent-4-en-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH2CH=CH2→(CH3)3SiOCH2CH2CH2CH=CH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(pent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: this compound with an alkane group.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
Trimethyl[(pent-4-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of trimethyl[(pent-4-en-2-yl)oxy]silane involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a protecting group for hydroxyl functionalities in organic synthesis, preventing unwanted reactions. Additionally, the alkene group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkoxy group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tetramethylsilane: Features four methyl groups bonded to silicon.
Uniqueness
Trimethyl[(pent-4-en-2-yl)oxy]silane is unique due to the presence of the alkoxy group derived from pent-4-en-2-ol, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
103303-96-4 |
|---|---|
Formule moléculaire |
C8H18OSi |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
trimethyl(pent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6,8H,1,7H2,2-5H3 |
Clé InChI |
FEKDDBYWIMYNGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


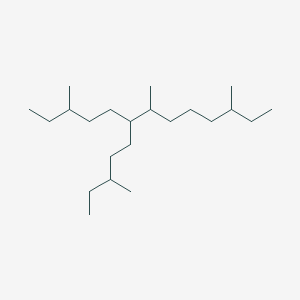
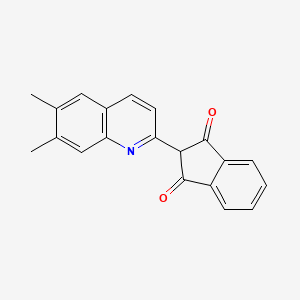
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
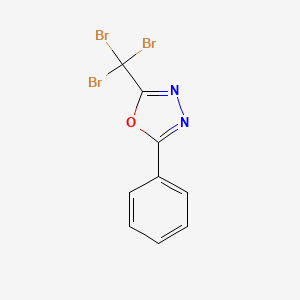


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
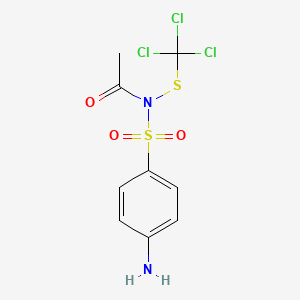
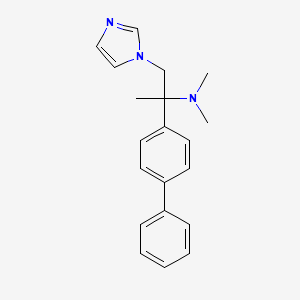
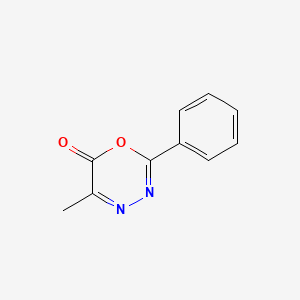
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
